Boc-L-beta-homotyrosine(OBzl)
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Overview
Description
Boc-L-beta-homotyrosine(OBzl) is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a benzyloxy group, a tert-butoxycarbonyl-protected amino group, and a butanoic acid moiety, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-beta-homotyrosine(OBzl) typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-amino-4-phenylbutanoic acid and benzyl alcohol.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Formation of Benzyloxy Group: The phenyl group is functionalized with a benzyloxy group through a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Final Product Formation: The protected intermediate is then subjected to deprotection and purification steps to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Boc-L-beta-homotyrosine(OBzl) can undergo various chemical reactions:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Benzyl bromide and a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Boc-L-beta-homotyrosine(OBzl) has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Boc-L-beta-homotyrosine(OBzl) depends on its specific application:
Medicinal Chemistry: It may act as a prodrug, releasing the active compound upon metabolic conversion.
Organic Synthesis: Functions as a reactive intermediate, participating in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-amino-4-phenylbutanoic acid
- (S)-4-(4-hydroxyphenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
- (S)-4-(4-methoxyphenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
Uniqueness
Boc-L-beta-homotyrosine(OBzl) is unique due to the presence of the benzyloxy group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylmethoxyphenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23-18(14-20(24)25)13-16-9-11-19(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,18H,13-15H2,1-3H3,(H,23,26)(H,24,25)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZSKDKNNZPVMJ-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375827 |
Source
|
Record name | (3S)-4-[4-(Benzyloxy)phenyl]-3-[(tert-butoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126825-16-9 |
Source
|
Record name | (3S)-4-[4-(Benzyloxy)phenyl]-3-[(tert-butoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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